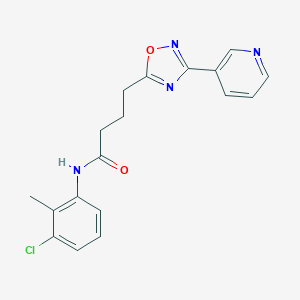
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide, also known as DBTMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. DBTMA is a triazole-based compound that possesses unique chemical and physical properties, making it a promising candidate for different purposes. In
Applications De Recherche Scientifique
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has shown promising results as an antimicrobial agent against various bacterial and fungal strains. It has been reported that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exhibits excellent antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has also shown potent antifungal activity against Candida albicans and Aspergillus niger.
In materials science, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide-based MOFs and COFs possess unique structural and physical properties, making them potential candidates for various applications such as gas storage, catalysis, and drug delivery.
In agriculture, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been studied for its potential use as a herbicide. It has been reported that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exhibits excellent herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides.
Mécanisme D'action
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exerts its antimicrobial activity by inhibiting the biosynthesis of bacterial cell walls. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is thought to interfere with the synthesis of peptidoglycan, a major component of bacterial cell walls, leading to cell lysis and death. The exact mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide against fungi and weeds is not well understood and requires further investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide on living organisms are not well studied. However, it has been reported that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exhibits low toxicity towards human cells, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide possesses several advantages that make it an attractive compound for different laboratory experiments. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is easy to synthesize, and the yield is typically high. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is also stable under normal laboratory conditions and can be stored for an extended period without significant degradation. However, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exhibits poor solubility in water, making it challenging to work with in aqueous environments. This limitation can be overcome by using organic solvents such as dichloromethane or dimethyl sulfoxide (DMSO).
Orientations Futures
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is a promising compound with potential applications in various fields of science. Future research should focus on the following directions:
1. Investigation of the mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide against fungi and weeds.
2. Development of new 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide-based materials with unique structural and physical properties.
3. Optimization of the synthesis method of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide to improve the yield and purity.
4. Evaluation of the toxicity and pharmacokinetics of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide in vivo.
5. Development of new 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide-based antimicrobial agents with improved efficacy and selectivity.
Conclusion
In conclusion, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is a promising compound with potential applications in various fields of science. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can be synthesized using a simple and straightforward method and possesses unique chemical and physical properties. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has shown promising results as an antimicrobial agent against various bacterial and fungal strains and has been used as a building block for the synthesis of various functional materials. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exhibits low toxicity towards human cells, making it a potential candidate for the development of new antimicrobial agents. Future research should focus on investigating the mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide against fungi and weeds, developing new 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide-based materials, optimizing the synthesis method, evaluating the toxicity and pharmacokinetics of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide in vivo, and developing new 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide-based antimicrobial agents.
Méthodes De Synthèse
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can be synthesized using a simple and straightforward method. The synthesis involves the reaction of 3,5-dibromo-1H-1,2,4-triazole and 2-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is then purified by column chromatography to obtain pure 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide. The yield of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is typically high, and the purity can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
Nom du produit |
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C11H10Br2N4O2 |
Poids moléculaire |
390.03 g/mol |
Nom IUPAC |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H10Br2N4O2/c1-19-8-5-3-2-4-7(8)14-9(18)6-17-11(13)15-10(12)16-17/h2-5H,6H2,1H3,(H,14,18) |
Clé InChI |
KDRKHHRNESWOQA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=NC(=N2)Br)Br |
SMILES canonique |
COC1=CC=CC=C1NC(=O)CN2C(=NC(=N2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277085.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277086.png)
![N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277087.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277089.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277090.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B277091.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1H-tetrazol-5-ylbutanamide](/img/structure/B277092.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277093.png)
![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)


![3,3-dimethyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butanone](/img/structure/B277107.png)